

Application Notes: Recombinant Expression and Purification of Peptide K

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Compound of Interest

Compound Name: Peptide K

Cat. No.: B15547009

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Introduction

Peptide K is a novel 50-amino acid therapeutic peptide candidate. To facilitate preclinical and clinical development, a robust and scalable method for producing high-purity **Peptide K** is essential. This document outlines a comprehensive protocol for the recombinant expression of **Peptide K** in *Escherichia coli* and its subsequent purification. The strategy employs an N-terminal Hexahistidine (6xHis) tag coupled with a Tobacco Etch Virus (TEV) protease cleavage site, allowing for efficient capture and subsequent tag removal to yield the native peptide. The purification protocol involves a multi-step chromatographic process designed to achieve high yield and >99% purity.

Principle of the Method

The workflow begins with the expression of a fusion protein (6xHis-TEV-**Peptide K**) in *E. coli* BL21(DE3) cells. Expression is induced by Isopropyl β -D-1-thiogalactopyranoside (IPTG). Following cell lysis, the His-tagged **Peptide K** is captured using Immobilized Metal Affinity Chromatography (IMAC). The 6xHis tag is then proteolytically cleaved by TEV protease. A subtractive IMAC step is subsequently used to remove the cleaved tag and the His-tagged TEV protease. The final polishing step, Size-Exclusion Chromatography (SEC), separates the target peptide from any remaining impurities and aggregates, resulting in a highly pure and homogenous product.

Experimental Workflow and Signaling Pathway

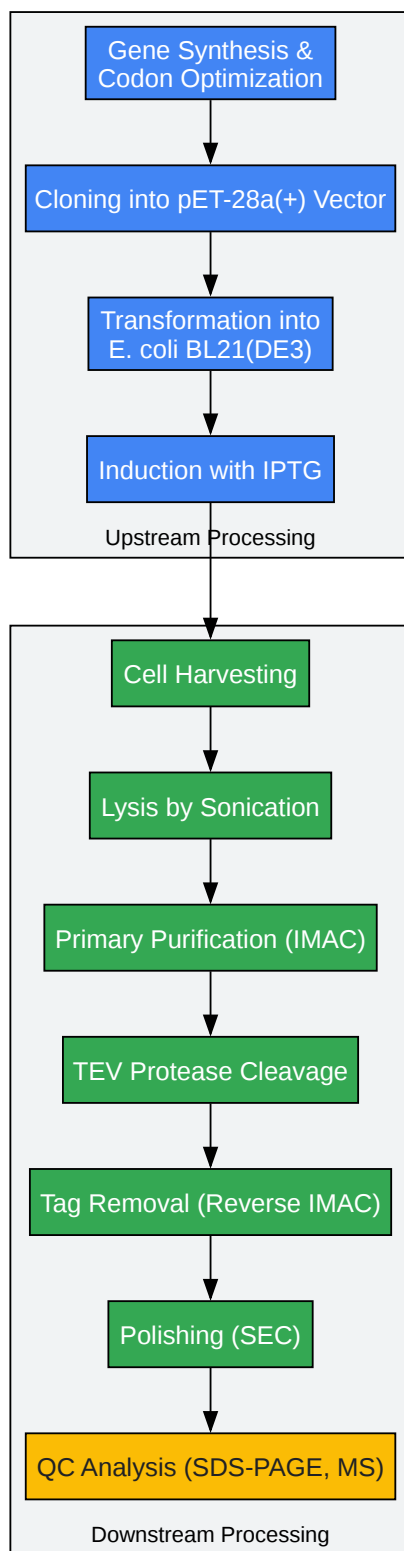


Figure 1: Overall Workflow for Peptide K Production

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Caption: Workflow from gene to purified peptide.

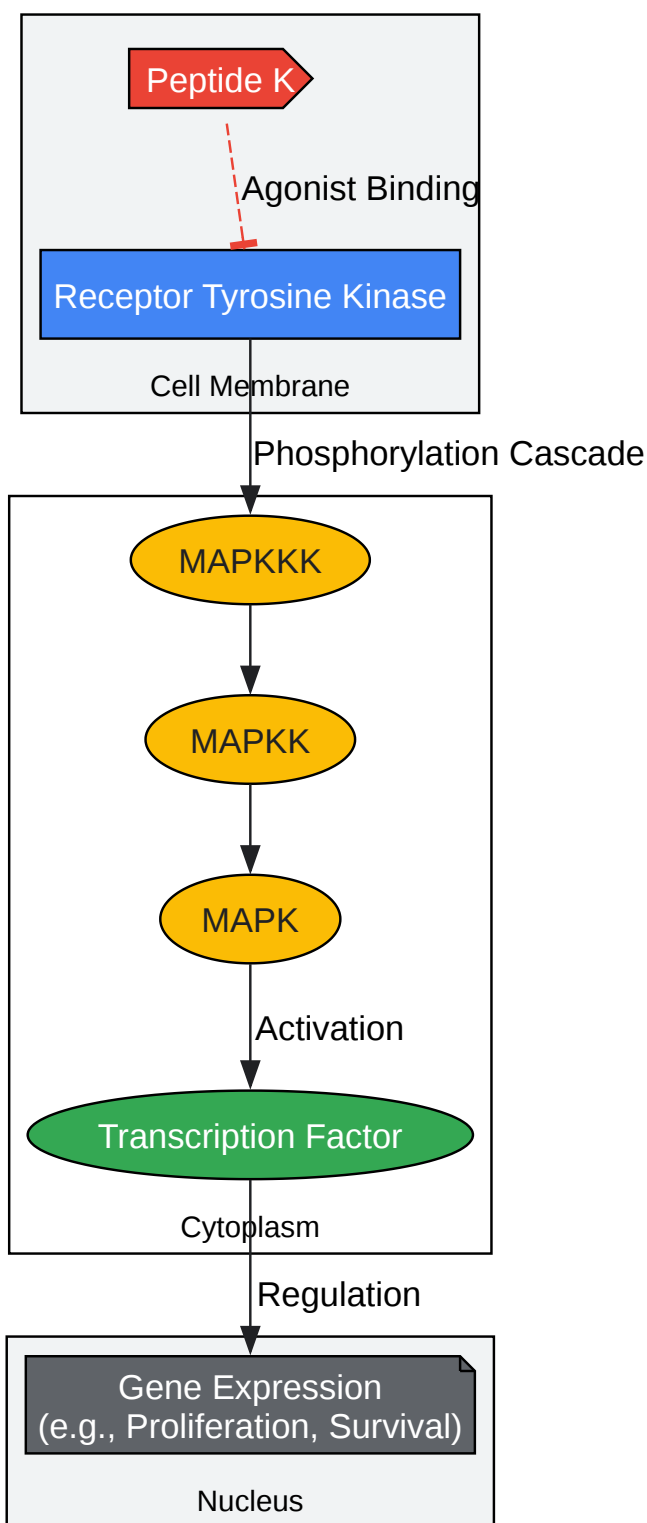


Figure 2: Hypothetical Signaling Pathway of Peptide K

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Caption: **Peptide K** as an agonist for a cell surface receptor.

Quantitative Data Summary

The following table summarizes the expected results from a 1-liter E. coli culture.

Purification Step	Total Protein (mg)	Peptide K (mg)	Yield (%)	Purity (%)
Crude Lysate	2500	100	100	~4
IMAC Elution	120	90	90	~75
TEV Cleavage & Reverse IMAC	95	85	85	~90
Size-Exclusion Chromatography	75	72	72	>99

Detailed Experimental Protocols

1. Expression of 6xHis-TEV-Peptide K

- 1.1 Transformation:
 - Thaw a 50 μ L aliquot of chemically competent E. coli BL21(DE3) cells on ice.
 - Add 10 ng of the pET-28a(+)-**Peptide K** plasmid to the cells. Swirl gently to mix.
 - Incubate on ice for 30 minutes.
 - Heat-shock the cells at 42°C for 45 seconds.
 - Immediately return the cells to ice for 2 minutes.
 - Add 950 μ L of sterile SOC medium and incubate at 37°C for 1 hour with shaking (220 rpm).
 - Plate 100 μ L of the cell suspension onto an LB agar plate containing 50 μ g/mL kanamycin. Incubate overnight at 37°C.

- 1.2 Expression:

- Inoculate a single colony into 50 mL of LB medium with 50 µg/mL kanamycin. Grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium (with kanamycin) with the 50 mL overnight culture.
- Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Cool the culture to 18°C and induce expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate at 18°C for 16-18 hours with shaking.

2. Purification of **Peptide K**

- 2.1 Cell Harvesting and Lysis:

- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole).
- Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.

- 2.2 Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a 5 mL Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.
- Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
- Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

- Elute the fusion protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect 1 mL fractions.
- Analyze fractions by SDS-PAGE and pool those containing the protein of interest.
- 2.3 TEV Protease Cleavage and Reverse IMAC:
 - Buffer exchange the pooled fractions into TEV Cleavage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA) using a desalting column or dialysis.
 - Add His-tagged TEV protease at a 1:100 (protease:protein) mass ratio.
 - Incubate at 4°C for 16 hours.
 - To remove the cleaved 6xHis tag and the TEV protease, pass the cleavage reaction mixture through a freshly equilibrated Ni-NTA column.
 - Collect the flow-through, which contains the untagged **Peptide K**.
- 2.4 Size-Exclusion Chromatography (SEC):
 - Concentrate the flow-through from the reverse IMAC step to approximately 2-3 mL using an appropriate centrifugal filter device.
 - Equilibrate an SEC column (e.g., Superdex 75) with SEC Buffer (20 mM HEPES pH 7.4, 150 mM NaCl).
 - Load the concentrated sample onto the column.
 - Run the chromatography at a flow rate appropriate for the column and collect fractions.
 - Analyze fractions by SDS-PAGE, pool the purest fractions containing monomeric **Peptide K**, and store at -80°C.
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